

# Spectroscopic Profile of 1-(Pyridin-4-yl)propan-1-amine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(Pyridin-4-yl)propan-1-amine

Cat. No.: B1320105

[Get Quote](#)

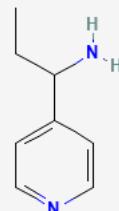
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry and nuclear magnetic resonance (NMR) spectroscopic data for the compound **1-(Pyridin-4-yl)propan-1-amine**. Given the limited availability of public experimental spectra for this specific molecule, this document compiles predicted data based on established computational models and provides generalized, yet detailed, experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

## Compound Information

Compound Name	<b>1-(Pyridin-4-yl)propan-1-amine</b>
CAS Number	22026-61-5
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	136.19 g/mol

Structure



## Mass Spectrometry Data

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For **1-(Pyridin-4-yl)propan-1-amine**, which possesses basic nitrogen atoms, electrospray ionization (ESI) in positive ion mode is a highly effective method for generating protonated molecular ions.

## Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **1-(Pyridin-4-yl)propan-1-amine** in the gas phase. This data is crucial for the interpretation of high-resolution mass spectra.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	137.1073
[M+Na] <sup>+</sup>	159.0893
[M+K] <sup>+</sup>	175.0632
[M+NH <sub>4</sub> ] <sup>+</sup>	154.1339

Data sourced from computational predictions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for **1-(Pyridin-4-yl)propan-1-amine** are not readily available in the public domain, the following tables present predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts. These predictions are based on established increments for pyridine and alkylamine moieties and serve as a reliable guide for spectral analysis.

### Predicted <sup>1</sup>H NMR Data (Solvent: CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.55	d	2H	H-2, H-6 (Pyridine)
~7.25	d	2H	H-3, H-5 (Pyridine)
~3.85	t	1H	H- $\alpha$ (CH-NH <sub>2</sub> )
~1.65	m	2H	H- $\beta$ (CH <sub>2</sub> )
~1.50	br s	2H	NH <sub>2</sub>
~0.90	t	3H	H- $\gamma$ (CH <sub>3</sub> )

### Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~155.0	C-4 (Pyridine)
~149.5	C-2, C-6 (Pyridine)
~121.0	C-3, C-5 (Pyridine)
~57.0	C- $\alpha$ (CH-NH <sub>2</sub> )
~32.0	C- $\beta$ (CH <sub>2</sub> )
~11.0	C- $\gamma$ (CH <sub>3</sub> )

## Experimental Protocols

The following sections outline standardized procedures for acquiring high-quality NMR and MS data for small molecules such as **1-(Pyridin-4-yl)propan-1-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Dissolve approximately 5-10 mg of **1-(Pyridin-4-yl)propan-1-amine** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

### <sup>1</sup>H NMR Acquisition Parameters:

- Spectrometer: 400 MHz or higher
- Pulse Program: zg30 (30° pulse angle)
- Acquisition Time (AQ): 3-4 seconds
- Relaxation Delay (D1): 1-2 seconds

- Number of Scans (NS): 8-16
- Spectral Width (SW): 12-16 ppm

<sup>13</sup>C NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher
- Pulse Program: zgpg30 (30° pulse angle with proton decoupling)
- Acquisition Time (AQ): 1-2 seconds
- Relaxation Delay (D1): 2 seconds
- Number of Scans (NS): 1024 or higher, depending on sample concentration
- Spectral Width (SW): 200-240 ppm

## Mass Spectrometry (MS)

Sample Preparation:

- Prepare a stock solution of **1-(Pyridin-4-yl)propan-1-amine** at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, typically containing a small percentage of formic acid (e.g., 0.1%) to promote protonation.

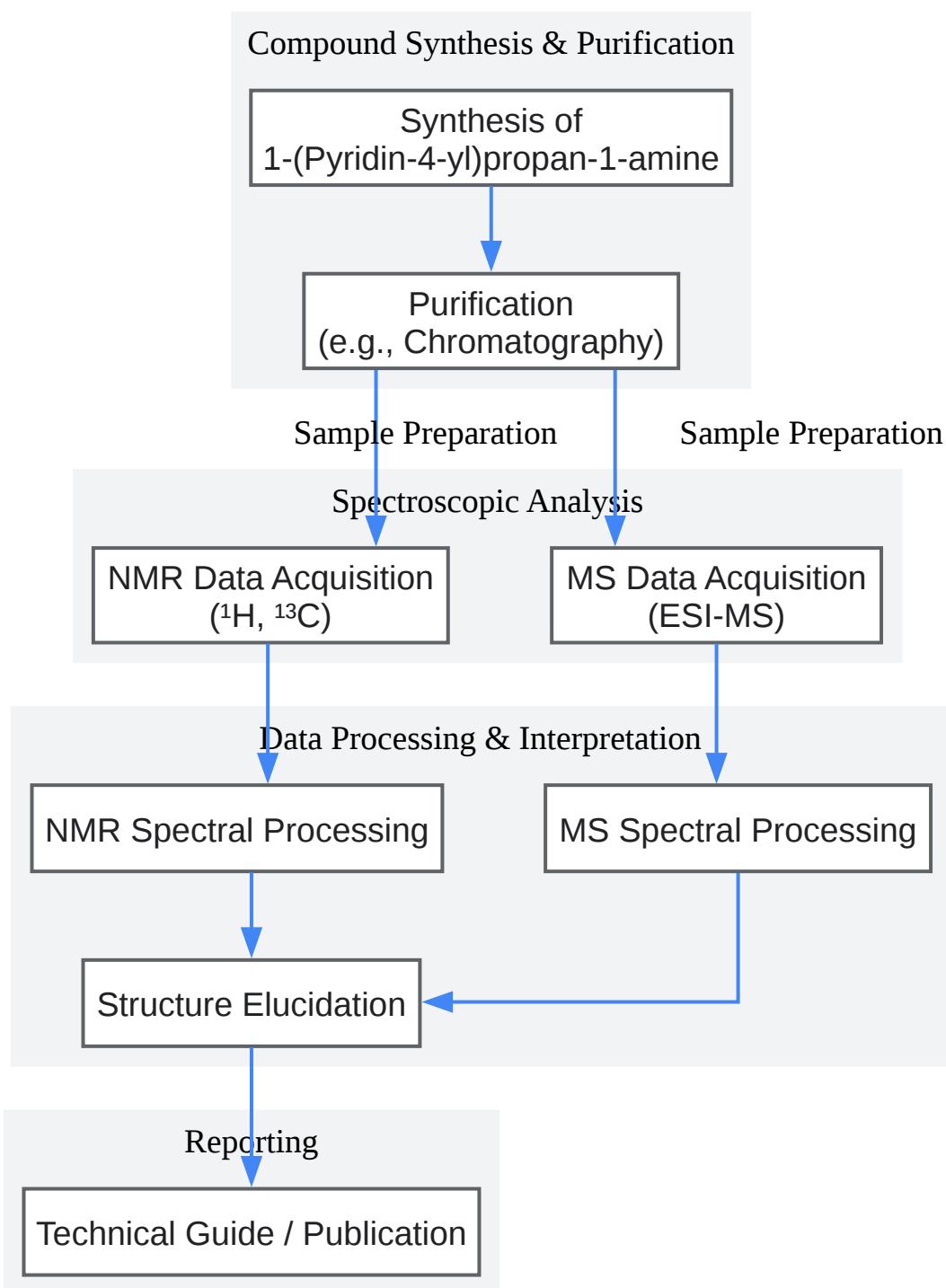
ESI-MS Acquisition Parameters:

- Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument.
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3-4 kV
- Cone Voltage: 20-40 V

- Source Temperature: 100-150 °C
- Desolvation Gas Flow: 500-800 L/hr (Nitrogen)
- Mass Range: m/z 50-500

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-(Pyridin-4-yl)propan-1-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1320105#spectroscopic-data-for-1-pyridin-4-yl-propan-1-amine-nmr-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)